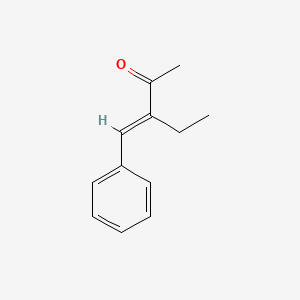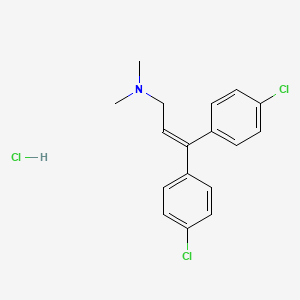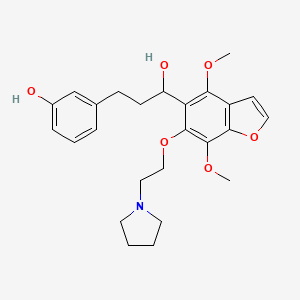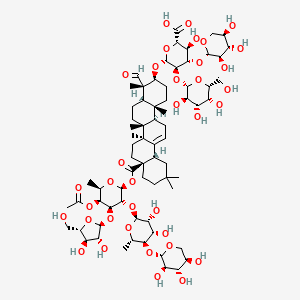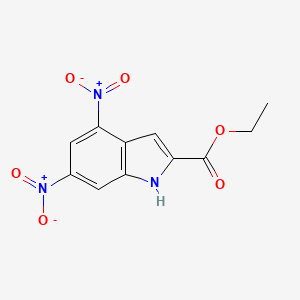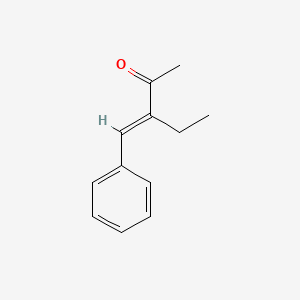
2-Pentanone, 3-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 3-(phenylmethylene)-, also known as (E)-3-ethyl-4-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H14O. It is a volatile organic compound (VOC) that has been identified in various biological and chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for 2-Pentanone, 3-(phenylmethylene)- are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions with appropriate scaling of reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 3-(phenylmethylene)- has been studied for its antifungal properties, particularly in inhibiting the growth of Fusarium solani, a major disease fungus
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to fungal inhibition and microbial interactions.
Industry: Use in protecting artifacts and materials from fungal damage.
Wirkmechanismus
The antifungal mechanism of 2-Pentanone, 3-(phenylmethylene)- involves the inhibition of fungal growth through the production of VOCs. These VOCs result in the upregulation of genes related to ribosome biogenesis and oxidative phosphorylation, while downregulating genes associated with cell cycle, meiosis, DNA replication, and autophagy . This disruption of essential cellular processes leads to the inhibition of fungal growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with antifungal properties.
Acetone: A commonly used solvent with similar volatility.
3-Pentanone: A related ketone with similar chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific antifungal activity and its ability to inhibit fungal growth through the production of VOCs. Its molecular structure allows it to interact with fungal cells in a way that disrupts essential cellular processes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69390-24-5 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChI-Schlüssel |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
Isomerische SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
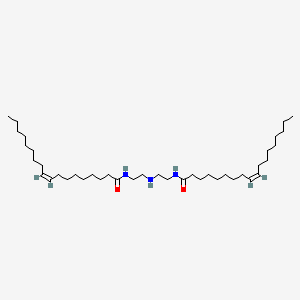
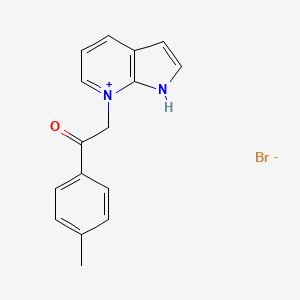
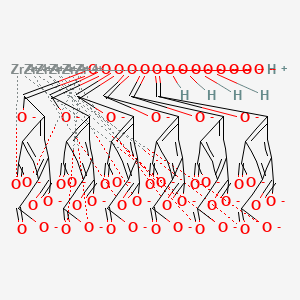
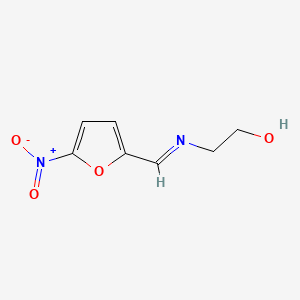
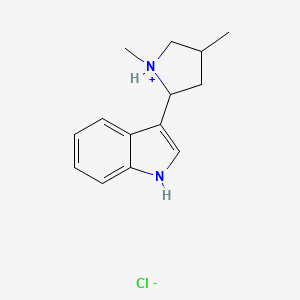
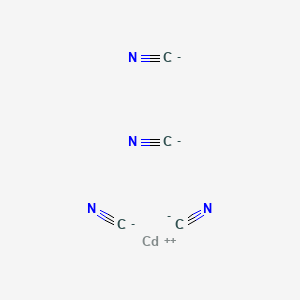
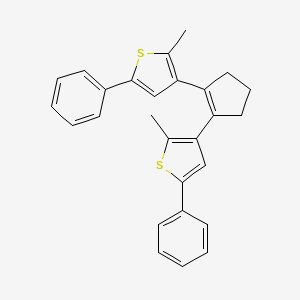
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
